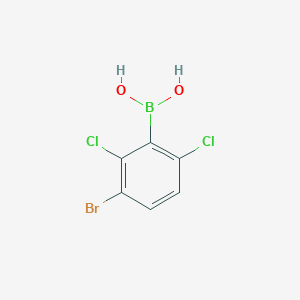

Ácido 3-bromo-2,6-diclorofenilborónico

Descripción general

Descripción

“3-Bromo-2,6-dichlorophenylboronic acid” is a chemical compound with the CAS Number: 1451392-94-1 . It has a molecular weight of 269.72 and its IUPAC name is 3-bromo-2,6-dichlorophenylboronic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “3-Bromo-2,6-dichlorophenylboronic acid” is 1S/C6H4BBrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H . This code provides a specific description of the molecule’s structure.

Chemical Reactions Analysis

Boronic acids, including “3-Bromo-2,6-dichlorophenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Physical And Chemical Properties Analysis

“3-Bromo-2,6-dichlorophenylboronic acid” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Acoplamiento Cruzado de Suzuki-Miyaura

La reacción de acoplamiento cruzado de Suzuki-Miyaura es una aplicación significativa de los ácidos borónicos, incluido el ácido 3-bromo-2,6-diclorofenilborónico . Esta reacción es un tipo de proceso de acoplamiento cruzado catalizado por paladio, que permite la formación de enlaces carbono-carbono mediante la reacción de un ácido borónico con un haluro o pseudo-haluro .

Protodesboronación

La protodesboronación es un proceso en el que la porción de boro se elimina del éster borónico . Este proceso no está bien desarrollado, pero es un paso crucial en muchas aplicaciones sintéticas . Por ejemplo, se utilizó en la síntesis total formal de δ-®-coniceína e indolizidina 209B .

Hidrometilación Anti-Markovnikov de Alquenos

La protodesboronación de ésteres borónicos de pinacol se ha combinado con una homologación de Matteson–CH2–, lo que permite una hidrometilación formal de alquenos anti-Markovnikov . Esta transformación es valiosa pero previamente desconocida .

Trifluorometilación

El ácido 3-bromo-2,6-diclorofenilborónico se puede utilizar en reacciones de trifluorometilación . Este proceso implica la introducción de un grupo trifluorometilo en un compuesto, lo que puede alterar significativamente las propiedades químicas del compuesto.

Inserción Intramolecular de Carbeno Aromático

Este compuesto también puede estar involucrado en la inserción intramolecular de carbeno aromático de biarildiazoacetatos . Esta reacción es un tipo de funcionalización C-H, donde un enlace carbono-hidrógeno se reemplaza por un enlace carbono-carbono o un enlace carbono-heteroátomo.

Cianación

La cianación es otra aplicación, que implica la introducción de un grupo ciano en una molécula . Esta reacción se utiliza para la síntesis de nitrilos aromáticos .

Litiación de Dioxazaborocinas Dihalofenil

El ácido 3-bromo-2,6-diclorofenilborónico se puede utilizar en la litiación de dioxazaborocinas dihalofenil . Este proceso se utiliza para la síntesis de ácido borónico dihalofenil funcionalizado .

Productos Químicos de Laboratorio

Por último, este compuesto se utiliza como producto químico de laboratorio . Se utiliza en diversas aplicaciones de investigación y también se puede utilizar en el uso de alimentos, medicamentos, pesticidas o productos biocidas .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-2,6-dichlorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

3-Bromo-2,6-dichlorophenylboronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by 3-Bromo-2,6-dichlorophenylboronic acid, is a part of a larger biochemical pathway that leads to the formation of carbon–carbon bonds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared

Result of Action

The result of the action of 3-Bromo-2,6-dichlorophenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds .

Action Environment

The action of 3-Bromo-2,6-dichlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki–Miyaura cross-coupling are known to be mild and tolerant of various functional groups , suggesting that the compound can maintain its efficacy and stability under a range of conditions.

Propiedades

IUPAC Name |

(3-bromo-2,6-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMOEVKPJFFEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001253666 | |

| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-94-1 | |

| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)

![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)

![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)

![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)